molecular formula C36H34F2N6O3 B15140255 pan-KRAS-IN-4

pan-KRAS-IN-4

Cat. No.: B15140255
M. Wt: 636.7 g/mol
InChI Key: YUFVOCUAYXHCEL-ZRZAMGCNSA-N
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Description

Pan-KRAS-IN-4 is a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) protein, which is a small guanine nucleotide-binding protein involved in various cellular processes, including cell proliferation, growth, and survival. KRAS mutations are implicated in a significant number of human cancers, making it a critical target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pan-KRAS-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process would also include stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Pan-KRAS-IN-4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the intermediates .

Major Products

The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of potency and specificity towards KRAS inhibition .

Scientific Research Applications

Pan-KRAS-IN-4 has significant applications in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pan-KRAS-IN-4 is unique in its ability to inhibit multiple KRAS mutations, making it a versatile tool in cancer research and therapy. Its high potency and specificity towards KRAS make it a valuable compound for studying KRAS-related cancers .

Properties

Molecular Formula

C36H34F2N6O3

Molecular Weight

636.7 g/mol

IUPAC Name

1-[(1S,5R)-3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

InChI

InChI=1S/C36H34F2N6O3/c1-3-25-28(37)10-7-21-15-24(45)16-26(30(21)25)32-31(38)33-27(17-39-32)34(42-18-22-8-9-23(19-42)44(22)29(46)4-2)41-35(40-33)47-20-36-11-5-13-43(36)14-6-12-36/h1,4,7,10,15-17,22-23,45H,2,5-6,8-9,11-14,18-20H2/t22-,23+

InChI Key

YUFVOCUAYXHCEL-ZRZAMGCNSA-N

Isomeric SMILES

C=CC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8

Canonical SMILES

C=CC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8

Origin of Product

United States

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